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Compound of Interest

Compound Name: SW116

Cat. No.: B611083 Get Quote

This technical support center provides best practices, troubleshooting guides, and frequently

asked questions (FAQs) for the successful cryopreservation and thawing of SW1116 cells.

Adherence to these protocols is critical for maintaining cell viability, ensuring experimental

reproducibility, and obtaining reliable results.

Experimental Protocols
Cryopreservation of SW1116 Cells
This protocol outlines the standardized procedure for freezing SW1116 cells for long-term

storage.

Materials:

Complete growth medium (e.g., L-15 with 10% FBS)

Cryoprotective agent (e.g., DMSO)

Sterile PBS (Phosphate-Buffered Saline)

Trypsin-EDTA solution

Cryovials, pre-labeled

Controlled-rate freezing container
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-80°C freezer

Liquid nitrogen storage dewar

Procedure:

Culture SW1116 cells until they reach 80-90% confluency.[1][2]

Aspirate the culture medium and wash the cell monolayer with sterile PBS.

Add Trypsin-EDTA solution and incubate at 37°C until cells detach.

Neutralize the trypsin with complete growth medium.

Transfer the cell suspension to a sterile centrifuge tube.

Centrifuge at 1100 rpm (approximately 200 x g) for 4-5 minutes at room temperature.[3]

Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium

(e.g., 90% FBS, 10% DMSO) at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.

Aliquot the cell suspension into pre-labeled cryovials.

Place the cryovials into a controlled-rate freezing container and store at -80°C for at least 24

hours. This achieves a cooling rate of approximately -1°C per minute.[4]

Transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Thawing of SW1116 Cells
This protocol details the steps for reviving cryopreserved SW1116 cells for subsequent culture

and experimentation.

Materials:

Complete growth medium, pre-warmed to 37°C

Sterile centrifuge tubes (15 mL or 50 mL)
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Water bath at 37°C

70% ethanol

Sterile pipettes

Culture flasks or plates

Procedure:

Prepare a 15 mL centrifuge tube with 9 mL of pre-warmed complete growth medium.

Retrieve a cryovial of SW1116 cells from liquid nitrogen storage.

Immediately immerse the lower half of the cryovial in a 37°C water bath.

Gently agitate the vial until only a small ice crystal remains. This should take approximately

60-90 seconds.[4]

Wipe the outside of the vial with 70% ethanol before opening in a sterile environment.

Quickly transfer the entire contents of the cryovial into the prepared centrifuge tube

containing pre-warmed medium.

Centrifuge the cell suspension at 1100 rpm (approximately 200 x g) for 4-5 minutes at room

temperature.[3]

Aspirate the supernatant containing the cryoprotective agent.

Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

Transfer the resuspended cells to a new culture flask and incubate at 37°C.

Quantitative Data Summary
The following tables summarize key quantitative parameters for the cryopreservation and

thawing of SW1116 cells.

Table 1: Cryopreservation Parameters
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Parameter Recommended Value Notes

Cell Density for Freezing 1 x 10^6 - 1 x 10^7 cells/mL
A higher density can improve

post-thaw viability.

Cryoprotectant 5-10% DMSO in FBS
DMSO is the most common

cryoprotectant.

Cooling Rate -1°C per minute

A slow, controlled rate is

crucial to minimize ice crystal

formation.[4]

Storage Temperature Below -130°C (Liquid Nitrogen)

Long-term storage at -80°C will

result in a significant loss of

viability.[1]

Table 2: Thawing Parameters

Parameter Recommended Value Notes

Thawing Temperature 37°C Water Bath
Rapid thawing is essential for

high cell viability.

Thawing Time ~60-90 seconds

Do not allow the cell

suspension to warm up

completely.

Centrifugation Speed 1100 rpm (~200 x g)
To pellet the cells for removal

of the cryoprotectant.[3]

Centrifugation Time 4-5 minutes

Post-Thaw Seeding Density Varies by flask size
Adjust to ensure optimal cell

attachment and growth.
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Cryopreservation Workflow for SW1116 Cells

Cell Preparation

Freezing Process

Harvest SW1116 Cells (80-90% Confluent)

Count Cells & Determine Viability

Centrifuge (200g, 5 min)

Resuspend in Cryopreservation Medium

Aliquot into Cryovials

Controlled Rate Freezing (-1°C/min) to -80°C

Transfer to Liquid Nitrogen for Long-Term Storage

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the cryopreservation of SW1116 cells.
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Thawing Workflow for SW1116 Cells

Cell Revival

Post-Thaw Culture

Retrieve Cryovial from Liquid Nitrogen

Rapid Thaw in 37°C Water Bath

Transfer to Pre-warmed Medium

Centrifuge (200g, 5 min) to Remove Cryoprotectant

Resuspend in Fresh Medium

Plate in Culture Vessel & Incubate

Click to download full resolution via product page

Caption: A flowchart outlining the recommended procedure for thawing cryopreserved SW1116

cells.
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Cryopreservation-Induced Apoptosis Signaling

Extrinsic Pathway

Intrinsic Pathway
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Caption: A simplified diagram of the signaling pathways leading to apoptosis during

cryopreservation.

Troubleshooting Guide & FAQs
Q1: Why is my cell viability low after thawing?
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A1: Low post-thaw viability is a common issue and can be attributed to several factors:

Suboptimal Freezing Protocol: A cooling rate faster or slower than the recommended -1°C

per minute can lead to the formation of damaging intracellular ice crystals or excessive

dehydration.[4] Ensure you are using a controlled-rate freezing container.

Improper Storage: Storing cells at -80°C for extended periods is detrimental to their viability.

[1] For long-term storage, always use liquid nitrogen.

Slow Thawing: The thawing process should be rapid to minimize the time cells are exposed

to concentrated cryoprotectants at intermediate temperatures.[4]

Toxicity of Cryoprotectant: Prolonged exposure to DMSO at room temperature is toxic to

cells. Ensure the cryoprotectant is diluted and removed promptly after thawing.

Poor Cell Health Before Freezing: Only healthy, actively dividing cells in the logarithmic

growth phase should be cryopreserved.[1]

Q2: My SW1116 cells are not attaching to the flask after thawing. What should I do?

A2: Poor attachment can be due to several reasons:

Cell Damage During Handling: Thawed cells are fragile. Avoid vigorous pipetting or high-

speed centrifugation.

Incorrect Medium: Ensure you are using the recommended complete growth medium for

SW1116 cells, pre-warmed to 37°C.

Over-trypsinization Before Freezing: Excessive exposure to trypsin can damage cell surface

proteins required for attachment.[2]

Static Electricity: Static on plastic cultureware can repel cells. Wiping the flask with a sterile,

damp cloth can help.[1]

Q3: Can I refreeze SW1116 cells that have been previously thawed and cultured?

A3: While it is possible, it is generally not recommended to repeatedly freeze and thaw the

same cell stock. Each cryopreservation cycle introduces stress and can lead to a selection of a
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more robust, but potentially altered, cell population. It is best practice to generate a large

master cell bank and then create smaller working cell banks from a single vial of the master

bank to ensure consistency across experiments.

Q4: What is the role of apoptosis in cryopreservation?

A4: Cryopreservation can induce programmed cell death, or apoptosis, through both intrinsic

and extrinsic pathways.[5][6] The stress of freezing and thawing can damage cellular

components, particularly mitochondria, leading to the release of pro-apoptotic factors and the

activation of caspases, which are enzymes that execute cell death.[7] The goal of an optimized

cryopreservation protocol is to minimize this stress and subsequent apoptosis.

Q5: How can I minimize contamination during the thawing process?

A5: Maintaining sterility is crucial.

Always work in a certified biological safety cabinet.

Wipe the outside of the cryovial with 70% ethanol before opening.

When thawing in a water bath, ensure the cap of the cryovial does not come into contact with

the water.

Use sterile pipettes and tubes for all manipulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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